molecular formula C13H17N B1272230 4-Tert-butyl-2,6-dimethylbenzonitrile CAS No. 88166-76-1

4-Tert-butyl-2,6-dimethylbenzonitrile

Cat. No. B1272230
CAS RN: 88166-76-1
M. Wt: 187.28 g/mol
InChI Key: OIOQMLCBUREXCF-UHFFFAOYSA-N
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Description

The compound 4-Tert-butyl-2,6-dimethylbenzonitrile is a derivative of benzonitrile with tert-butyl and methyl groups as substituents on the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with tert-butyl groups and nitrile functionalities have been investigated, which can offer insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and other synthetic pathways. For instance, the synthesis of 2,5-Di-tert-butyl 1,4-di-(p-phenylene nitriles oxyl) benzene was achieved through a nucleophilic substitution reaction of 4-fluorobenzonitrile with 2,5-di-tert-butyl-p-dihydroxybenzene, followed by alkaline hydrolysis to obtain the final product with two ether bonds and two tert-butyl groups . This suggests that similar synthetic strategies could potentially be applied to synthesize 4-Tert-butyl-2,6-dimethylbenzonitrile.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and nitrile groups can influence their reactivity and properties. For example, the planarized molecule NTC6, which contains a tert-butyl and a cyano group, exhibits intramolecular charge transfer (ICT) and dual fluorescence, indicating that the spatial arrangement of these groups can have significant electronic effects . This information could be relevant when considering the molecular structure of 4-Tert-butyl-2,6-dimethylbenzonitrile.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted benzonitriles can be complex. The electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol, a related compound, results in various products derived from phenoxy radicals or phenoxonium ions, demonstrating the potential for diverse reaction pathways . Although not directly applicable, this study provides a context for understanding how the tert-butyl group might influence the reactivity of benzonitrile derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted benzonitriles can be deduced from related studies. For instance, the solvatochromic analysis of NTC6 indicates a dipole moment of around 19 D, which is significant for understanding solubility and interaction with solvents . The melting points of synthesized compounds, such as the one reported in paper , provide a reference for the thermal stability of similar molecules. These insights are valuable when considering the properties of 4-Tert-butyl-2,6-dimethylbenzonitrile.

Scientific Research Applications

Steric Effects in Surface Reactions

Research by Combellas et al. (2009) investigated the steric effects in the reaction of aryl radicals with surfaces, focusing on a range of benzenediazonium compounds including 4-tert-butyl benzenediazonium. They found that steric hindrance can limit the growth of organic layers on surfaces, impacting the efficiency of grafting processes in electrochemical applications (Combellas et al., 2009).

Synthesis and Properties of Ortho-linked Polyamides

A study by Hsiao et al. (2000) explored the synthesis of polyamides using compounds derived from 4-tert-butylcatechol, demonstrating their solubility and thermal stability. These materials have potential applications in creating transparent, flexible, and tough films for various industrial purposes (Hsiao et al., 2000).

Electrochemical Oxidation Studies

Richards and Evans (1977) examined the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol, related to 4-tert-butyl compounds. Their findings contribute to understanding the chemical behavior of these compounds under various solution conditions and electrode potentials (Richards & Evans, 1977).

Spectroscopic and Thermal Properties

Kocaokutgen et al. (2005) investigated a derivative of 4-tert-butylphenyldiazenyl phenol, examining its spectroscopic, thermal, and crystal structure properties. Such studies are crucial in designing dyes and pigments with specific characteristics for industrial applications (Kocaokutgen et al., 2005).

Synthesis of Weak Nucleophilic Bases

Balaban et al. (2004) synthesized and studied 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a base structurally related to 4-tert-butyl compounds. This research provides insights into the synthesis of nonnucleophilic bases for organic chemistry applications (Balaban et al., 2004).

Thermochemical and Kinetic Studies

Lucarini et al. (2001) conducted a study on a bisphenol antioxidant, exploring its thermochemical and kinetic properties. This research aids in understanding the stability and reactivity of similar compounds in various applications (Lucarini et al., 2001).

Coherent and Homogeneous Charge-Transfer Dynamics

Park et al. (2014) reported on the charge-transfer dynamics of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline. This study is significant in the field of photochemistry and for understanding the behavior of similar compounds under different conditions (Park et al., 2014).

Safety And Hazards

The safety data sheet for “4-Tert-butyl-2,6-dimethylbenzonitrile” suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

Future Directions

The condensation of “4-Tert-butyl-2,6-dimethylbenzonitrile” with glyoxal and reaction features provides a new process for symmetric and asymmetric aromatic sulfones . This discovery opens up new possibilities for the synthesis of in-demand organic compounds via the Brønsted acid-catalyzed Friedel–Crafts reaction .

properties

IUPAC Name

4-tert-butyl-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOQMLCBUREXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372349
Record name 4-tert-butyl-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2,6-dimethylbenzonitrile

CAS RN

88166-76-1
Record name 4-(1,1-Dimethylethyl)-2,6-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88166-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-butyl-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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